ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate

Vue d'ensemble

Description

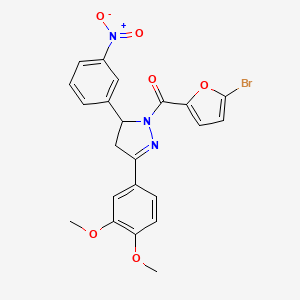

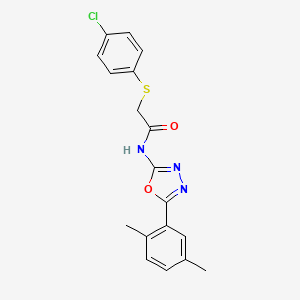

Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO2 . It is also known by other names such as Ethyl 5-chloroindole-2-carboxylate, Indole-2-carboxylic acid, 5-chloro-, ethyl ester, and Ethyl 5-chloro-2-indolecarboxylate .

Molecular Structure Analysis

The molecular structure of ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate can be represented by the InChI string: InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate has a molecular weight of 223.656 g/mol . It is recommended to be stored at 0-8°C .Applications De Recherche Scientifique

Synthesis of Alkaloids

Indole derivatives, such as the compound , are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties, both in their natural and synthetic forms .

Antimicrobial Applications

Indole derivatives have shown potential in the treatment of microbes . Their unique properties make them suitable for developing new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of different types of disorders in the human body . Their wide range of biological activities makes them versatile in medical applications .

Synthesis of Anti-allergic Agents

Ethyl 5-chloro-2-indolecarboxylate has been used in the synthesis of anti-allergic agents . This highlights the compound’s potential in the development of new therapeutic agents for allergy treatment .

Development of Antiviral Agents

Indole derivatives possess various biological activities, including antiviral properties . They have been used in the synthesis of antiviral agents, demonstrating their potential in combating viral infections .

Anti-inflammatory Applications

Indole derivatives have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Antioxidant Applications

Indole derivatives have demonstrated antioxidant activities . This suggests their potential use in the development of antioxidant agents, which can help combat oxidative stress in the body .

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 5-chloro-1-ethyl-1H-indole-2-carboxylate, also known as ethyl 5-chloro-1-ethylindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

ethyl 5-chloro-1-ethylindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-15-11-6-5-10(14)7-9(11)8-12(15)13(16)17-4-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXQGYIIWWEMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

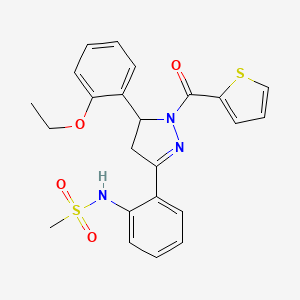

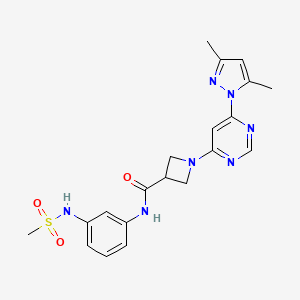

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)

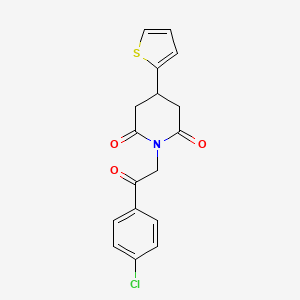

![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)

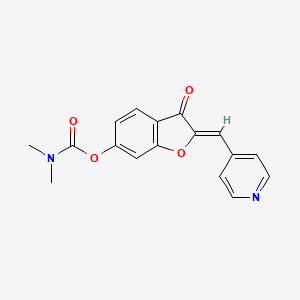

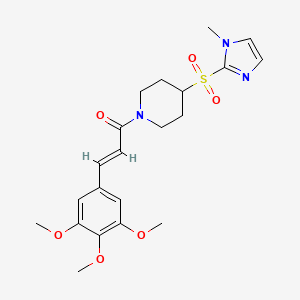

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)